molecular formula C8H9FO2 B1594254 (4-Fluoro-1,2-phenylene)dimethanol CAS No. 62558-08-1

(4-Fluoro-1,2-phenylene)dimethanol

Cat. No.: B1594254
CAS No.: 62558-08-1
M. Wt: 156.15 g/mol
InChI Key: VLSOAXRVHARBEQ-UHFFFAOYSA-N
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Description

(4-Fluoro-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H10F2O2. It is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1,2-phenylene)dimethanol typically involves the fluorination of a suitable precursor followed by reduction and hydroxylation steps. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination: Introduction of the fluorine atom into the aromatic ring.

    Reduction: Reduction of intermediate compounds to achieve the desired hydroxyl groups.

    Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1,2-phenylene)dimethanol undergoes various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (4-Fluoro-1,2-phenylene)dicarboxaldehyde, while reduction can regenerate the original compound .

Scientific Research Applications

(4-Fluoro-1,2-phenylene)dimethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Fluoro-1,2-phenylene)dimethanol include:

    (4-Fluoro-1,2-phenylenediamine): A fluorinated ortho-phenylenediamine used in the synthesis of Schiff bases and as a hardener for epoxy resins.

    (4-Fluoro-1,2-phenylene)dicarboxaldehyde: An oxidized form of this compound.

Uniqueness

This compound is unique due to its specific combination of fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

[4-fluoro-2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSOAXRVHARBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323087
Record name (4-Fluoro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62558-08-1
Record name 62558-08-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Fluoro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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